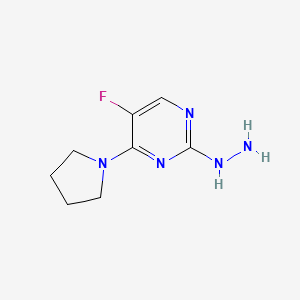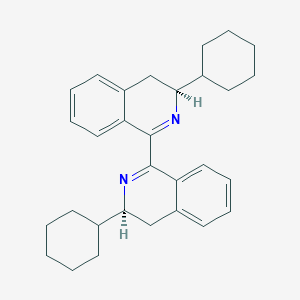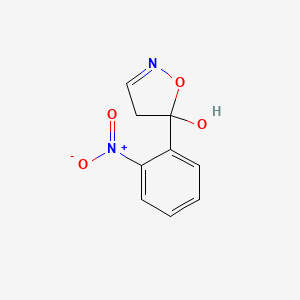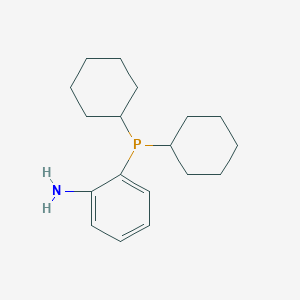
2-(Dicyclohexylphosphino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)aniline: is an organic compound that features a phosphine group attached to an aniline moiety. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. The presence of the dicyclohexylphosphino group imparts unique steric and electronic properties, making it a valuable component in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dicyclohexylphosphino)aniline typically involves the reaction of dicyclohexylphosphine with aniline derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where dicyclohexylphosphine is reacted with a halogenated aniline in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-(Dicyclohexylphosphino)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or sodium tert-butoxide, are commonly employed.
Major Products:
Oxidation: Formation of phosphine oxides.
Substitution: Introduction of various functional groups on the aromatic ring.
Coupling Reactions: Formation of biaryl or diarylamine products.
Scientific Research Applications
2-(Dicyclohexylphosphino)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metalloproteins and enzyme mimics.
Medicine: Research is ongoing to investigate its role in drug development, especially in the synthesis of complex organic molecules.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylphosphino)aniline primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the dicyclohexylphosphino group influence the reactivity and selectivity of the metal center, enabling efficient catalysis. The aniline moiety can also participate in interactions with substrates, further enhancing the compound’s catalytic performance.
Comparison with Similar Compounds
- 2-(Dicyclohexylphosphino)-2’,6’-dimethoxybiphenyl
- 2-(Dicyclohexylphosphino)-2’,6’-diisopropoxybiphenyl
Comparison: 2-(Dicyclohexylphosphino)aniline is unique due to the presence of the aniline moiety, which provides additional functionalization possibilities compared to other similar compounds. The dicyclohexylphosphino group imparts similar steric and electronic properties, but the aniline moiety allows for further derivatization and application in different chemical contexts. This makes this compound a versatile and valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C18H28NP |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-dicyclohexylphosphanylaniline |
InChI |
InChI=1S/C18H28NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12,19H2 |
InChI Key |
LCYMUGNLIYFGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


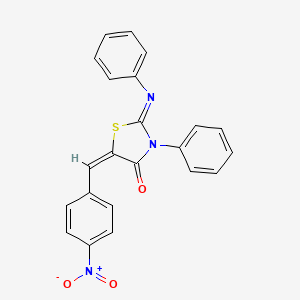
![N-pentyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14918668.png)
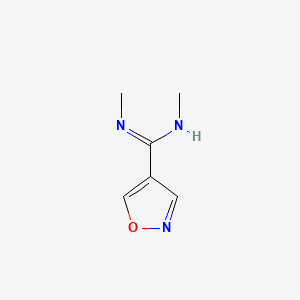
![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
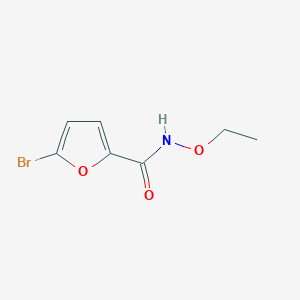
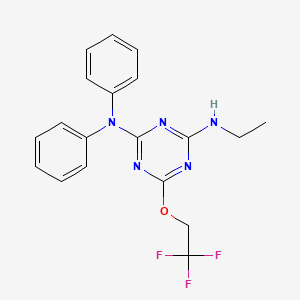
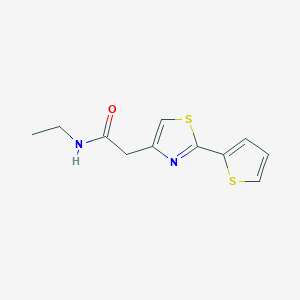
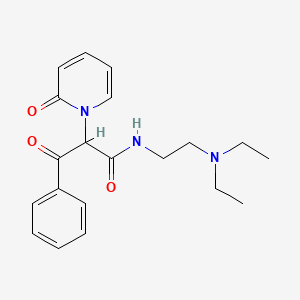
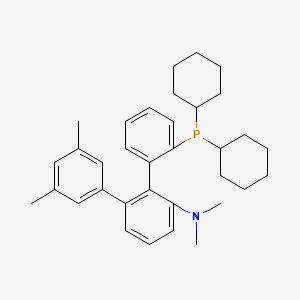
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
